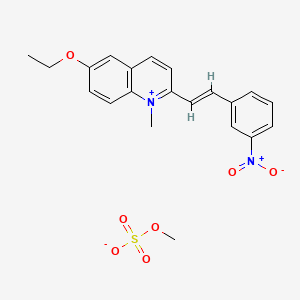

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate

Descripción general

Descripción

The compound "6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar quinolinium-based compounds. For instance, the determination of neuroprotective quinoxaline derivatives using high-performance liquid chromatography (HPLC) suggests analytical techniques that could be applicable for the analysis of the compound . Additionally, the study of nitration reactions of the quinolinium ion provides insights into the chemical reactivity of quinoline derivatives, which could be relevant for understanding the synthesis and reactivity of the target compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one described in the command prompt, often involves multi-step reactions that may include nitration, as discussed in the paper on heteroaromatic reactivity . The nitration of quinolinium ions yields various nitroquinoline products, which could be intermediates or structural analogs to the compound of interest. The synthesis of related compounds, such as 7-ethoxy-3-hydroxy-6-methoxy-1-methyl-4-nitroisoquinoline, involves starting materials like ethoxy-methoxyphenylacetic acid, suggesting possible synthetic routes for the ethoxy and methoxy substituted quinolinium compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a heteroaromatic quinoline ring, which can be further substituted with various functional groups. The nitration study provides information on the reactivity of different positions on the quinoline ring, which is crucial for understanding the electronic and steric factors influencing the molecular structure of such compounds . The stability and fluorescence properties of 6-methoxy-4-quinolone indicate the potential photophysical characteristics of quinoline derivatives, which could be extrapolated to the compound .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be complex, involving electrophilic substitution reactions such as nitration. The partial rate factors calculated in the nitration study provide a quantitative measure of the reactivity of different positions on the quinoline ring, which is essential for predicting the outcomes of chemical reactions involving the target compound . The preparation of related compounds, such as the nitroisoquinoline derivative, suggests that careful control of reaction conditions is necessary to avoid hazardous outcomes, such as exothermic decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. The HPLC method described for the neuroprotective quinoxaline derivative indicates the importance of analytical techniques in determining the concentration and purity of such compounds in biological samples . The fluorescence properties of 6-methoxy-4-quinolone, including its stability and pH-independent fluorescence, suggest that similar quinoline derivatives could also exhibit unique photophysical properties useful in biomedical analysis .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Ion Sensing

Quinolinium derivatives, including those similar in structure to 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate, have been explored for their potential as fluorescent probes. These compounds exhibit sensitivity to various ions, making them valuable for detecting and measuring specific ions in biological and chemical systems. For instance, studies have demonstrated the use of quinolinium-based dyes for the detection of halide ions, leveraging their fluorescence quenching properties in response to halide concentration changes. This sensitivity allows for the precise quantification of ions such as chloride, bromide, and iodide, using fluorescence spectroscopy techniques (Geddes et al., 2001).

Biological and Chemical Sensing

Further research has extended the application of quinolinium compounds to the realm of biological sensing. The structure-activity relationships of these molecules have been studied to enhance their effectiveness as chloride-sensitive fluorescent indicators. These studies provide insights into the design of compounds tailored for specific biological applications, such as the measurement of membrane transport of chloride and other anions in biological systems. The modifications in the quinolinium structure influence their solubility, fluorescence properties, and ion sensitivity, making them versatile tools for biological research (Krapf et al., 1988).

Host-Guest Chemistry Applications

In the context of host-guest chemistry, quinolinium derivatives have been utilized as fluorescent probes to study the binding dynamics of various molecules. The interaction between quinolinium compounds and macrocyclic hosts, such as calixarenes, provides valuable information on the binding affinities and the effect of complex formation on fluorescence properties. This research has implications for understanding molecular recognition processes and developing new sensors or detection systems based on fluorescent quenching or enhancement mechanisms (Harangozó et al., 2015).

Nonlinear Optical and Electro-Optic Materials

Quinolinium salts also show promise in the field of materials science, particularly in the development of nonlinear optical and electro-optic materials. The synthesis and characterization of quinolinium-based crystals have revealed their potential for applications in photonics and optoelectronics. These materials exhibit significant molecular hyperpolarizability, thermal stability, and suitable optical properties for integration into devices that manipulate light for various technological applications (Kim et al., 2012).

Propiedades

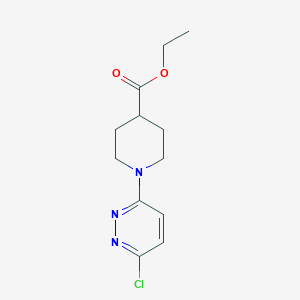

IUPAC Name |

6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N2O3.CH4O4S/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24;1-5-6(2,3)4/h4-14H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b9-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHSPWBYMLHLB-BXTVWIJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Pinacryptol Yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate | |

CAS RN |

25910-85-4 | |

| Record name | Pinacryptol Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025910854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)